Cbz-NH-peg8-CH2cooh
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-NH-peg8-CH2cooh typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended to the desired length (eight units in this case) through a series of etherification reactions.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Cbz-NH-peg8-CH2cooh undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for halogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of polyethylene glycol with different functional groups, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
Cbz-NH-peg8-CH2cooh is widely used in scientific research, particularly in the following fields:
Chemistry: As a linker in the synthesis of complex organic molecules and polymers.
Biology: In the development of PROTACs for targeted protein degradation.
Medicine: For the design of novel therapeutic agents that selectively degrade disease-causing proteins.
Industry: In the production of advanced materials and drug delivery systems.
Mechanism of Action
Cbz-NH-peg8-CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain provides flexibility and solubility, enhancing the efficacy of the PROTAC .
Comparison with Similar Compounds
Similar Compounds
Cbz-NH-peg2-CH2cooh: A shorter polyethylene glycol chain variant.
Cbz-NH-peg4-CH2cooh: A medium-length polyethylene glycol chain variant.
Cbz-NH-peg6-CH2cooh: Another intermediate-length polyethylene glycol chain variant.
Uniqueness
Cbz-NH-peg8-CH2cooh is unique due to its optimal chain length, which provides a balance between flexibility and solubility, making it highly effective in the synthesis of PROTACs. Its longer polyethylene glycol chain compared to shorter variants allows for better spatial arrangement and interaction with target proteins and ligases .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO12/c28-25(29)23-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-27-26(30)39-22-24-4-2-1-3-5-24/h1-5H,6-23H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYALYHILLPDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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